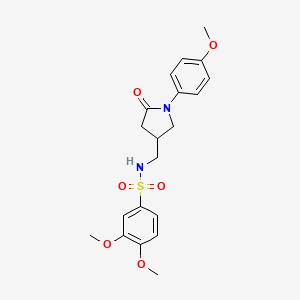

![molecular formula C23H21N3O2S2 B2364245 2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide CAS No. 1252893-96-1](/img/structure/B2364245.png)

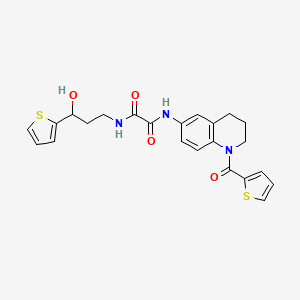

2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide” is a unique chemical with the CAS Number: 315710-74-8 and a molecular weight of 479.599 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a thieno[3,2-d]pyrimidin-2-yl sulfanyl group attached to an acetamide group. The thieno[3,2-d]pyrimidin-2-yl group itself contains a 3,4-dimethylphenyl group and a 4-oxo group .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its empirical formula is C16H14N2O3S and it has a molecular weight of 314.36 .Applications De Recherche Scientifique

Dual Inhibitor of Thymidylate Synthase and Dihydrofolate Reductase

The compound has been explored for its potential as a potent dual inhibitor of human thymidylate synthase (TS) and dihydrofolate reductase (DHFR), key enzymes in the folate pathway critical for DNA synthesis and repair. This pathway is a target for anticancer drugs as it is essential for rapidly dividing cells. Studies have found certain analogues to demonstrate significant inhibitory activity against these enzymes, indicating potential applications in cancer therapy. The classical analogue synthesized from the 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine scaffold showed exceptional potency, highlighting the scaffold's conduciveness to dual TS-DHFR inhibitory activity (Gangjee et al., 2008).

Crystal Structure Insights

Studies on crystal structures of related compounds have provided insights into their conformational properties. The folded conformation observed around the methylene C atom of the thioacetamide bridge, as well as the inclination angles between the pyrimidine and benzene rings, contribute to understanding the molecular interactions and stability of these compounds. These structural insights are crucial for designing drugs with improved efficacy and reduced side effects by optimizing molecular interactions (Subasri et al., 2016).

Antitumor Activity

Derivatives of thieno[3,2-d]pyrimidine have been synthesized and evaluated for their antitumor activity. These studies have revealed that many of these compounds display potent anticancer activity against several human cancer cell lines, including breast, cervical, and colonic carcinoma cells. The findings suggest that these derivatives could be promising candidates for the development of new anticancer drugs, offering a basis for further exploration of their therapeutic potential (Hafez & El-Gazzar, 2017).

Antimicrobial Activity

Pyrimidine-triazole derivatives synthesized from related compounds have demonstrated significant antimicrobial activity against selected bacterial and fungal strains. This indicates the potential of these compounds in developing new antimicrobial agents, addressing the growing concern over antibiotic resistance. The exploration of these derivatives highlights the versatility of the thieno[3,2-d]pyrimidine scaffold in producing compounds with diverse biological activities (Majithiya & Bheshdadia, 2022).

Safety and Hazards

Propriétés

IUPAC Name |

2-[3-(3,4-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O2S2/c1-14-8-9-17(12-16(14)3)26-22(28)21-19(10-11-29-21)25-23(26)30-13-20(27)24-18-7-5-4-6-15(18)2/h4-12H,13H2,1-3H3,(H,24,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URYXLUDXPPHQGW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=CC=C4C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

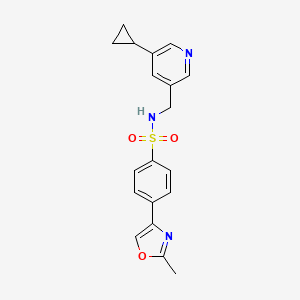

![N-[(3-bromophenyl)methyl]cyclopropanamine hydrochloride](/img/structure/B2364162.png)

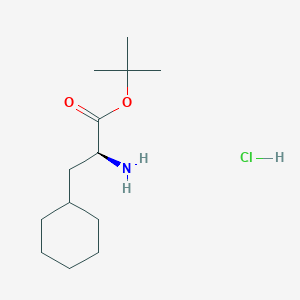

![tert-Butyl 6-oxo-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2364163.png)

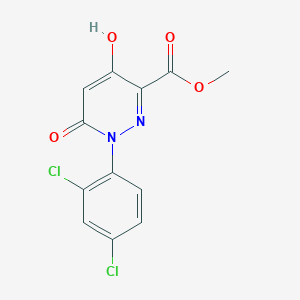

![Methyl 3-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate;hydrochloride](/img/structure/B2364165.png)

![1-(4-chlorobenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2364169.png)

![1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea](/img/structure/B2364174.png)

![N-(3-chlorophenyl)-2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2364180.png)